(2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one, also known as TMBF, is a natural compound found in several plants. It has gained attention in recent years due to its potential therapeutic applications in various fields of medicine.
Scientific Research Applications
Sure! Here’s a comprehensive analysis of the scientific research applications of (2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one, also known as (2Z)-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one. Each application is detailed under a separate heading for clarity.
Antimicrobial Activity
(2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one: has shown significant potential as an antimicrobial agent. Research indicates that this compound exhibits strong activity against a variety of bacterial and fungal strains. Its mechanism involves disrupting microbial cell walls and inhibiting essential enzymes, making it a promising candidate for developing new antibiotics .
Anticancer Properties
This compound has been studied for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. It targets specific signaling pathways involved in cell proliferation and survival, thereby inhibiting tumor growth. Studies have demonstrated its efficacy against various cancer cell lines, including breast, lung, and colon cancers .
Antioxidant Activity
(2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one: exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Mechanism of Action
Target of Action
The compound, also known as (2Z)-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one, contains a 3,4,5-trimethoxyphenyl (TMP) group . This group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety . This suggests that the compound interacts with its targets, leading to changes in their function.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, inhibition of tubulin affects the microtubule dynamics , crucial for cell division . Inhibition of Hsp90 can disrupt the protein folding process , leading to the degradation of Hsp90 client proteins . Inhibition of TrxR affects the redox homeostasis within the cell .
Pharmacokinetics
The tmp group is known to be present in a wide range of therapeutically interesting drugs, including colchicine and podophyllotoxin . These drugs have good bioavailability, suggesting that the compound might also have favorable ADME properties.
Result of Action
The compound’s action on its targets leads to molecular and cellular effects. For instance, the inhibition of tubulin can lead to cell cycle arrest and apoptosis . The inhibition of Hsp90 can lead to the degradation of oncogenic proteins , suppressing tumor growth .
properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-15-7-10(8-16(22-2)18(15)23-3)6-14-17(20)12-5-4-11(19)9-13(12)24-14/h4-9,19H,1-3H3/b14-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFMTVYSEMXVAK-NSIKDUERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one |
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